![molecular formula C21H22ClFN2O5S B7432426 Ethyl 3-chloro-5-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7432426.png)
Ethyl 3-chloro-5-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-chloro-5-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the sulfonylbenzoate class of compounds, which have been shown to possess a range of biological activities. The purpose of
Wirkmechanismus
The mechanism of action of Ethyl 3-chloro-5-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. This compound has been shown to inhibit the activity of a variety of enzymes, including acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
Ethyl 3-chloro-5-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of specific enzymes and receptors, which can lead to changes in cellular processes. Additionally, this compound has been shown to have anti-inflammatory and antioxidant activity, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Ethyl 3-chloro-5-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate is that it has been shown to have a range of biological activities, which makes it a promising candidate for therapeutic applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl 3-chloro-5-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research could focus on the identification of the specific enzymes and receptors that are targeted by this compound, which could provide insight into its mechanism of action. Additionally, future research could focus on the development of novel therapeutic applications for this compound, such as its use in combination with other drugs or in targeted drug delivery systems.
Synthesemethoden
The synthesis of Ethyl 3-chloro-5-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate involves a multi-step process that has been described in the literature. The starting materials for the synthesis are 4-fluorobenzoyl chloride, piperidine, and ethyl 3-chloro-5-hydroxybenzoate. The reaction proceeds through a series of steps that involve the formation of intermediate compounds, including the formation of an amide bond between the piperidine and 4-fluorobenzoyl chloride, and the subsequent reaction of this intermediate with ethyl 3-chloro-5-hydroxybenzoate to form the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-chloro-5-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate has been shown to possess a range of biological activities that make it a promising candidate for therapeutic applications. This compound has been studied for its potential as an anti-cancer agent, as well as for its activity against other diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 3-chloro-5-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O5S/c1-2-30-21(27)15-11-16(22)13-19(12-15)31(28,29)25-9-7-14(8-10-25)20(26)24-18-5-3-17(23)4-6-18/h3-6,11-14H,2,7-10H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPGDHZFJQSGPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-5-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.